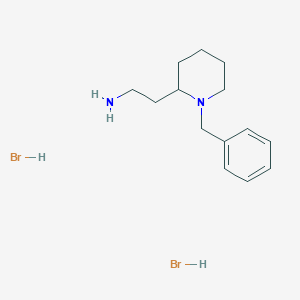

2-(1-Benzyl-piperidin-2-yl)-ethylamine dihydrobromide

CAS No.: 1185079-12-2

Cat. No.: VC2922956

Molecular Formula: C14H24Br2N2

Molecular Weight: 380.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185079-12-2 |

|---|---|

| Molecular Formula | C14H24Br2N2 |

| Molecular Weight | 380.16 g/mol |

| IUPAC Name | 2-(1-benzylpiperidin-2-yl)ethanamine;dihydrobromide |

| Standard InChI | InChI=1S/C14H22N2.2BrH/c15-10-9-14-8-4-5-11-16(14)12-13-6-2-1-3-7-13;;/h1-3,6-7,14H,4-5,8-12,15H2;2*1H |

| Standard InChI Key | JYSPHCYVBOAJPX-UHFFFAOYSA-N |

| SMILES | C1CCN(C(C1)CCN)CC2=CC=CC=C2.Br.Br |

| Canonical SMILES | C1CCN(C(C1)CCN)CC2=CC=CC=C2.Br.Br |

Introduction

2-(1-Benzyl-piperidin-2-yl)-ethylamine dihydrobromide is a chemical compound with the molecular formula C14H24Br2N2 and a molecular weight of 380.16 g/mol . It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in organic chemistry, biology, and medicinal research. The compound features a piperidine ring substituted with a benzyl group and an ethylamine chain, making it a versatile building block for synthesizing complex organic molecules and potential therapeutic agents.

Synthesis and Industrial Production

The synthesis of 2-(1-Benzyl-piperidin-2-yl)-ethylamine dihydrobromide typically involves several key steps, including the formation of the piperidine ring and the introduction of the benzyl and ethylamine groups. For larger-scale production, continuous flow synthesis and automated reactors are often employed to optimize reaction conditions, ensuring high yield and purity.

Mechanism of Action and Biological Activities

The mechanism of action for 2-(1-Benzyl-piperidin-2-yl)-ethylamine dihydrobromide involves its interaction with specific molecular targets such as receptors or enzymes in biological systems. Upon binding to these targets, the compound modulates their activity, leading to various biological effects. The exact pathways depend on the specific application and biological context being studied.

Applications in Scientific Research

This compound is valuable across multiple scientific disciplines due to its versatility. It is used as an intermediate in drug synthesis and has been studied for its interactions with various biological targets. The applications include organic chemistry, biology, and medicinal research, highlighting its importance in ongoing research efforts.

Future Research Directions

Future research on 2-(1-Benzyl-piperidin-2-yl)-ethylamine dihydrobromide could focus on exploring its potential therapeutic applications, further characterizing its biological activities, and developing more efficient synthesis methods. Additionally, studying its interactions with different biological targets could reveal new pathways for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume